{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide
Overview
Description
{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide is a chemical compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with 2-bromoethylamine hydrobromide. The reaction is carried out in an appropriate solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation of the triazole ring can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can reduce the triazole ring or other functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, potassium cyanide, sodium thiolate.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as an antimicrobial and antifungal agent. It is also studied for its interactions with biological macromolecules.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as an antifungal and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of {2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to its biological activity. The compound can inhibit the activity of certain enzymes or disrupt the function of cellular membranes, leading to its antimicrobial and antifungal effects.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole compound used as an antifungal agent.
Anastrozole: A triazole-based drug used in the treatment of breast cancer.
Voriconazole: A triazole antifungal medication.
Uniqueness
{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}amine dihydrobromide is unique due to its specific structure, which allows for a wide range of chemical modifications. This versatility makes it a valuable compound for the development of new drugs and materials. Its ability to undergo various chemical reactions also makes it a useful tool in synthetic chemistry.
Properties
IUPAC Name |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S.2BrH/c1-9-4-7-8-5(9)10-3-2-6;;/h4H,2-3,6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEATVJMRLQQJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCCN.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12Br2N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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